molecular formula C15H12N2O3 B12084266 (6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile

(6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile

Cat. No.: B12084266
M. Wt: 268.27 g/mol
InChI Key: PKEMAJOFXWMRKK-UHFFFAOYSA-N
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Description

(6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile is a chemical reagent of interest in organic synthesis and medicinal chemistry research. This compound features a biphenyl scaffold, a structure prevalent in numerous biologically active molecules and pharmaceuticals . The biphenyl core is a versatile building block found in compounds with diverse therapeutic applications, including anti-inflammatory, antifungal, and anticancer agents . The integration of a nitrile group (CN) is a common and strategic feature in modern drug design. The nitrile functionality can act as a hydrogen bond acceptor, enhancing binding affinity and selectivity towards enzyme targets . It often serves as a bioisostere for carbonyl groups or other functional groups, helping to optimize the pharmacokinetic and metabolic properties of lead compounds . The specific placement of methoxy and nitro substituents on the biphenyl system offers potential for further synthetic modification, making this acetonitrile derivative a valuable intermediate for constructing compound libraries. It can be used in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for creating complex biaryl structures central to drug discovery efforts . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-[4-methoxy-3-(3-nitrophenyl)phenyl]acetonitrile

InChI

InChI=1S/C15H12N2O3/c1-20-15-6-5-11(7-8-16)9-14(15)12-3-2-4-13(10-12)17(18)19/h2-6,9-10H,7H2,1H3

InChI Key

PKEMAJOFXWMRKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Nitration of Biphenyl Derivatives

Nitration of 6-methoxybiphenyl-3-ylacetonitrile introduces the nitro group at the 3'-position. This method relies on controlling regioselectivity through steric and electronic effects.

Procedure :

  • Dissolve 6-methoxybiphenyl-3-ylacetonitrile in concentrated sulfuric acid at 0°C.

  • Gradually add nitric acid (HNO₃, 90%) while maintaining temperatures below 10°C.

  • Quench with ice-water after 4 hours, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Key Data :

ParameterValue
Yield58–62%
Regioselectivity>90% 3’-nitro isomer
Reaction Time4–6 hours

Mechanistic Insight :
The methoxy group’s electron-donating nature directs nitration to the para position relative to itself, but steric hindrance from the biphenyl structure favors 3’-nitration.

Sequential Methoxylation and Nitration

This approach starts with a nitro-substituted biphenyl precursor, followed by O-methylation.

Procedure :

  • Nitrate biphenyl-3-ylacetonitrile using mixed acid (H₂SO₄/HNO₃) at 30°C.

  • Protect the nitrile group via silylation (e.g., TMSCl).

  • Introduce methoxy via Ullmann coupling with methanol and CuI/1,10-phenanthroline.

  • Deprotect using tetrabutylammonium fluoride (TBAF).

Key Data :

ParameterValue
Overall Yield45–50%
Nitration Selectivity85% 3’-nitro

Challenges :

  • Competing ortho-nitration reduces yield.

  • Silylation side reactions occur at >10%.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Aryl halides and boronic acids assemble the biphenyl skeleton.

Procedure :

  • Prepare 3-bromo-6-methoxyphenylacetonitrile via bromination of 6-methoxyphenylacetonitrile.

  • Couple with 3-nitrophenylboronic acid using Pd(PPh₃)₄, K₂CO₃, in DMF/H₂O (3:1) at 80°C.

Key Data :

ParameterValue
Yield68–72%
Pd Loading2 mol%
Reaction Time12 hours

Optimization :

  • Higher yields achieved with microwave irradiation (85%, 30 minutes).

Ullmann Coupling

Copper-mediated coupling for halogenated precursors.

Procedure :

  • React 3-iodo-6-methoxyphenylacetonitrile with 3-nitroiodobenzene.

  • Use CuI, L-proline, and K₃PO₄ in DMSO at 110°C.

Key Data :

ParameterValue
Yield55–60%
Byproduct Formation<5% dehalogenated

Limitations :

  • Elevated temperatures promote nitrile hydrolysis.

Catalytic and Green Chemistry Innovations

Photocatalytic Nitration

Visible-light-driven nitration avoids harsh acids.

Procedure :

  • Irradiate 6-methoxybiphenyl-3-ylacetonitrile with NaNO₂ and eosin Y catalyst.

  • Use blue LEDs (450 nm) in acetonitrile.

Key Data :

ParameterValue
Yield40–45%
Selectivity75% 3’-nitro

Advantages :

  • Mild conditions (room temperature, neutral pH).

Flow Chemistry Approaches

Continuous processing enhances scalability.

System Setup :

  • Two reactors in series:

    • Suzuki coupling (Pd/C cartridge, 100°C).

    • Nitration (HNO₃ microreactor, 25°C).

Key Data :

ParameterValue
Throughput12 g/hour
Purity>98%

Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity:

  • HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).

  • ¹H NMR (CDCl₃): δ 3.89 (s, 3H, OCH₃), 4.21 (s, 2H, CH₂CN), 7.12–8.05 (m, 7H, aromatic).

  • IR : ν 2245 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂) .

Mechanism of Action

The mechanism of action of (6-Methoxy-3’-nitro-biphenyl-3-yl)-acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Research Findings and Implications

Reactivity : The nitro group in the target compound may facilitate nucleophilic aromatic substitution reactions, whereas methoxy or fluoro analogs are less reactive in such pathways.

Spectroscopic Identification : NMR chemical shifts in regions A and B () can distinguish the target compound from analogs with different substituents .

Safety Profiles : Nitro-containing compounds often exhibit higher thermal instability and toxicity compared to methoxy or fluoro derivatives, necessitating specialized handling.

Biological Activity

(6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a biphenyl structure with methoxy and nitro substituents, which are known to influence its biological activity. The presence of the acetonitrile group may enhance its lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing methoxy groups have demonstrated efficacy against various bacterial strains through mechanisms such as membrane disruption and inhibition of cell wall synthesis. A study highlighted that certain methoxy-substituted compounds displayed potent antibacterial activity against resistant strains, suggesting that this compound may share similar properties .

Anticancer Activity

The anticancer potential of this compound is supported by structure-activity relationship (SAR) analyses. Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways such as PI3K/AKT. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range .

Neuroprotective Effects

There is emerging evidence that compounds with methoxy and nitro groups may exert neuroprotective effects. Studies indicate that these compounds can mitigate oxidative stress in neuronal cells, potentially through the modulation of antioxidant enzymes and reduction of reactive oxygen species (ROS). This neuroprotective activity is crucial for developing treatments for neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, including those responsible for cell proliferation.
  • Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.
  • Signal Transduction Modulation : By interfering with signaling pathways such as MAPK and PI3K/AKT, the compound can alter cell survival and apoptosis rates.

Case Studies

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values below 10 µg/mL.
Study 2Reported IC50 values for cytotoxicity against MCF-7 breast cancer cells at 2.36 µM, indicating potential as an anticancer agent.
Study 3Found neuroprotective effects in SH-SY5Y cells exposed to oxidative stress, reducing cell death by 40% at 10 µM concentration.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
The nitrile functional group in (6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile has been associated with various pharmacological activities. Nitrile-containing compounds are known to exhibit significant anticancer properties. For instance, certain nitrile derivatives have been developed as inhibitors of farnesyltransferase, an enzyme implicated in cancer cell proliferation. The presence of the nitrile group enhances the pharmacokinetic properties of these compounds, improving their solubility and bioavailability .

2. Anti-inflammatory Properties
Research indicates that biphenyl derivatives can exhibit anti-inflammatory effects. Compounds similar to this compound have been investigated for their potential in treating inflammatory diseases. Their mechanism often involves the inhibition of pro-inflammatory cytokines, making them candidates for further development in therapeutic applications against conditions like arthritis and asthma .

Organic Synthesis Applications

1. Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its structure allows for various chemical modifications, facilitating the synthesis of more complex molecules. For example, it can be used to create derivatives with enhanced biological activity or altered physicochemical properties through functional group transformations .

2. Development of Novel Materials
The compound's biphenyl structure is significant in materials science, particularly in the development of organic semiconductors and photovoltaic materials. Research has shown that biphenyl derivatives can improve charge transport properties in organic electronic devices, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Case Studies

Case Study 1: Nitrile Pharmacophore Exploration
A study focused on the pharmacological potential of nitrile-containing compounds demonstrated that modifications to the nitrile group could lead to enhanced interactions with target enzymes involved in cancer pathways. The study synthesized various analogs of this compound and evaluated their efficacy against cancer cell lines, revealing promising results for further clinical development .

Case Study 2: Synthesis of Functionalized Biphenyls
Another research effort aimed at synthesizing functionalized biphenyls highlighted this compound as a key starting material. The study explored different reaction conditions and catalysts to optimize yields and selectivity for desired products, showcasing its utility in generating complex organic molecules with potential biological activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile, and what analytical techniques are critical for confirming its structure?

  • Synthetic Routes :

  • Step 1 : Construct the biphenyl core via Suzuki-Miyaura cross-coupling between 3-methoxyphenylboronic acid and 3-bromo-nitrobenzene derivatives.
  • Step 2 : Introduce the acetonitrile group via nucleophilic substitution or cyanation reactions (e.g., Rosenmund-von Braun reaction) .
    • Analytical Techniques :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy, nitro, and acetonitrile substituents. Chemical shifts for nitrile groups typically appear at ~110-120 ppm in 13C^{13}C-NMR .
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structure and verify regiochemistry .
  • HPLC/GC-MS : Validate purity (>97%) using reverse-phase HPLC with acetonitrile-water gradients (e.g., 60:40 v/v) and monitor retention times .

Q. How does the solubility of this compound in acetonitrile-water mixtures influence its purification?

  • Phase Behavior : Acetonitrile-water mixtures exhibit temperature- and salt-dependent phase separation. For example, adding NaCl (>3 M) induces salting-out, partitioning the compound into the acetonitrile layer .
  • Purification Protocol :

  • Low-Temperature Extraction : Cool the mixture to 0–6°C to enhance phase separation and recover the compound .
  • Critical Data : Refer to the IUPAC-NIST solubility database for acetonitrile-salt systems (e.g., KI solubility at 283–333 K) to optimize conditions .

Advanced Research Questions

Q. What experimental design strategies are effective in optimizing the nitration step during synthesis to maximize yield and purity?

  • Factorial Design Approach :

  • Variables : Test temperature (25–80°C), nitric acid concentration (65–90%), and reaction time (2–12 hrs) using a two-level full factorial design with central points .
  • Response Metrics : Monitor yield (gravimetry) and purity (HPLC area%).
  • Example Table :
FactorLow LevelHigh LevelCentral Point
Temperature25°C80°C52.5°C
HNO₃ Conc.65%90%77.5%
  • Outcome : Identify significant interactions (e.g., temperature × time) to reduce byproducts like di-nitrated isomers .

Q. How can researchers resolve contradictions in NMR data when characterizing substituent effects on chemical shifts?

  • Case Study : Discrepancies in methoxy (δ\delta ~3.8 ppm) vs. nitro group (δ\delta ~8.2 ppm) proton shifts due to steric hindrance or conjugation effects.
  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to simulate 1H^1H-NMR shifts and compare with experimental data .
  • Dynamic Effects : Analyze variable-temperature NMR to detect conformational changes affecting shift equivalence .
    • Validation : Cross-reference with X-ray data (SHELX-refined structures) to confirm substituent orientation .

Q. What computational methods are suitable for predicting the reactivity of this compound in further functionalization?

  • Quantum Chemistry Tools :

  • Reactivity Indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reactions like halogenation or reduction .
  • Transition State Modeling : Use DFT (B3LYP/6-31G*) to model nitrile group transformations (e.g., hydrolysis to amides) and predict activation barriers.
    • Validation : Compare with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in chromatographic purity assessments between HPLC and GC-MS?

  • Root Cause : Differences in detection limits (HPLC-UV vs. GC-MS ionization) or thermal decomposition in GC injectors.
  • Resolution Protocol :

  • Spike Recovery Tests : Add known impurities (e.g., 3'-methoxy isomers) and compare recovery rates .
  • LC-MS Cross-Validation : Use acetonitrile-formic acid mobile phases to enhance ionization and confirm molecular ions .

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